9-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC15607651
Molecular Formula: C26H26N4O3S2
Molecular Weight: 506.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26N4O3S2 |
|---|---|
| Molecular Weight | 506.6 g/mol |
| IUPAC Name | (5Z)-5-[[9-methyl-2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H26N4O3S2/c1-16-7-9-18(10-8-16)14-27-22-20(24(31)29-11-3-5-17(2)23(29)28-22)13-21-25(32)30(26(34)35-21)15-19-6-4-12-33-19/h3,5,7-11,13,19,27H,4,6,12,14-15H2,1-2H3/b21-13- |
| Standard InChI Key | INLOGMAYRDQIGH-BKUYFWCQSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5CCCO5 |
| Canonical SMILES | CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5CCCO5 |
Introduction
Synthesis and Preparation
The synthesis of 9-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. These may include:
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Formation of the pyrido[1,2-a]pyrimidin-4-one core through condensation reactions.
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Introduction of the thiazolidin-5-ylidene moiety via a suitable coupling reaction.
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Attachment of the 4-methylbenzylamino group through nucleophilic substitution.
Due to the complexity of these reactions, detailed synthesis protocols are often proprietary or require specialized expertise.
Biological Activity and Potential Applications
While specific biological activity data for this compound are scarce, related pyrido[1,2-a]pyrimidin-4-ones have shown promise in various therapeutic areas:
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Anticancer Activity: Some compounds in this class have demonstrated the ability to inhibit cancer cell growth.
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Antimicrobial Properties: These compounds may exhibit activity against certain bacteria or fungi.
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Anti-inflammatory Effects: Potential for reducing inflammation, which could be beneficial in treating chronic conditions.
| Potential Application | Description |
|---|---|
| Anticancer Therapy | Inhibition of cancer cell proliferation |
| Antimicrobial Therapy | Inhibition of bacterial or fungal growth |
| Anti-inflammatory Therapy | Reduction of inflammation in chronic diseases |
Research Findings and Future Directions
Given the limited availability of research specifically on 9-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one, future studies should focus on:
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In Vitro and In Vivo Testing: Assessing the compound's efficacy and safety in biological systems.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity.
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Pharmacokinetic and Pharmacodynamic Analysis: Understanding how the compound is metabolized and interacts with biological targets.
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